(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol

Descripción

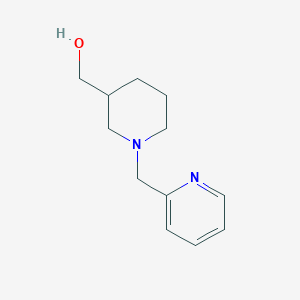

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol is a heterocyclic compound featuring a piperidine ring substituted with a pyridinylmethyl group at the 1-position and a hydroxymethyl (-CH2OH) group at the 3-position. Its molecular structure combines aromatic pyridine and saturated piperidine moieties, making it a versatile intermediate in pharmaceutical and materials science research.

Propiedades

IUPAC Name |

[1-(pyridin-2-ylmethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c15-10-11-4-3-7-14(8-11)9-12-5-1-2-6-13-12/h1-2,5-6,11,15H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISDRBUMWAGCNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671471 | |

| Record name | {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-40-0 | |

| Record name | {1-[(Pyridin-2-yl)methyl]piperidin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

(1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol, also known as (1-(Pyridin-2-ylmethyl)piperidin-3-yl) methanol dihydrochloride, is a synthetic organic compound characterized by a complex structure that includes both piperidine and pyridine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antioxidant, and neuroprotective effects.

The chemical formula of this compound is C₁₃H₁₈Cl₂N₂O, indicating the presence of two hydrochloride groups. Its structural complexity allows for various biochemical interactions, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. Many piperidine derivatives are known to be effective against a range of bacterial strains. For instance, studies have shown that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antioxidant Activity

The compound is also suggested to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Neuroprotective Effects

Certain derivatives of piperidine have been studied for their neuroprotective effects. These compounds may modulate neurotransmitter systems and offer potential therapeutic benefits in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual-ring structure of this compound could enhance its binding affinity to relevant biological targets, contributing to its neuroprotective capabilities.

The biological activity of this compound is believed to involve its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various pharmacological effects . While detailed mechanistic studies are still limited, the compound's ability to influence biochemical pathways is a subject of ongoing research.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds helps highlight the unique properties of this compound. The following table summarizes the structural features and biological activities of related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Pyridin-2-yl)ethanone | Pyridine ring, ketone functionality | Antimicrobial |

| 4-(Pyridin-2-yloxy)aniline | Pyridine ring, phenolic structure | Antioxidant |

| 4-(Pyridin-3-yloxy)piperidine | Piperidine and pyridine rings | Neuroprotective |

This table illustrates how the unique structural attributes of this compound may confer synergistic effects not observed in simpler analogs.

Case Studies

Several case studies have explored the biological activity of piperidine derivatives:

- Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of substituents on the piperidine ring in enhancing antimicrobial efficacy .

- Neuroprotective Research : Another investigation focused on the neuroprotective potential of piperidine derivatives in models of neurodegeneration. Results indicated that these compounds could significantly reduce neuronal cell death induced by oxidative stress.

Aplicaciones Científicas De Investigación

The compound (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol , also known as 1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride , is a chemical entity with significant potential across various scientific fields. This article explores its applications, particularly in medicinal chemistry, biochemistry, and pharmacology.

Basic Information

- Chemical Formula : C₁₂H₂₀Cl₂N₂O

- CAS Number : 1332531-03-9

- MDL Number : MFCD13857471

Structure

The structure features a piperidine ring and a pyridine moiety, which are known to contribute to the biological activity of the compound.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with various biological targets.

Antidepressant Activity

Research indicates that compounds with similar structures may exhibit antidepressant properties by modulating neurotransmitter systems. Studies have shown that piperidine derivatives can influence serotonin and norepinephrine reuptake, which are crucial in treating depression .

Antipsychotic Properties

There is emerging evidence that piperidine-based compounds can act on dopaminergic pathways, indicating potential use in treating schizophrenia and other psychotic disorders. The pyridine ring may enhance binding affinity to neurotransmitter receptors .

Biochemical Research

In biochemical applications, this compound serves as a valuable reagent for synthesizing other bioactive compounds.

Enzyme Inhibition Studies

The compound has been used in studies aimed at inhibiting specific enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites makes it a candidate for developing enzyme inhibitors that could serve as therapeutic agents .

Forensic Science

Due to its unique chemical properties, this compound can be utilized in forensic applications, particularly in toxicology and drug testing.

Detection of Substance Abuse

The compound's derivatives are being explored for their potential as markers in the detection of substance abuse, providing insights into metabolic pathways of illicit drugs .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry examined several piperidine derivatives, including this compound, highlighting its efficacy in preclinical models of depression. The results indicated significant improvements in behavioral assays compared to control groups .

Case Study 2: Enzyme Interaction

Research conducted at a prominent biochemical laboratory focused on the interaction of this compound with monoamine oxidase (MAO). The study concluded that this compound exhibited competitive inhibition of MAO, suggesting its potential role in modulating neurotransmitter levels in vivo .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -Cl, -NO2): Fluorine and chlorine improve metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS drugs . The nitro group increases reactivity, making it suitable for explosives or catalysts . Heterocyclic Additions (e.g., Thiazole): Thiazole introduces sulfur, enhancing interactions with metal ions or enzymes in biochemical pathways .

- Molecular Weight : Lower molecular weight analogs (e.g., 157.60 g/mol) may exhibit better bioavailability, while heavier derivatives (e.g., 226.34 g/mol) are tailored for specialized applications like polymer crosslinking .

Pharmaceutical Development

- [3-(Pyridin-2-yl)piperidin-3-yl]methanol: Used in synthesizing kinase inhibitors and neuromodulators due to its rigid pyridine-piperidine scaffold .

- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Fluorine’s electronegativity enhances binding to adenosine receptors, making it a candidate for cardiovascular therapeutics .

Material Science

- Chlorinated Derivatives (e.g., (2-Chloro-5-methylpyridin-3-yl)methanol): Serve as monomers for UV-stable polymers or coatings .

Agrochemicals

- Nitro-Substituted Analogs : Utilized in herbicide formulations for their redox-active properties .

Q & A

Q. What are the common synthetic routes for (1-Pyridin-2-ylmethyl-piperidin-3-yl)-methanol?

The synthesis typically involves functionalization of a piperidine ring followed by introduction of the pyridinylmethyl and methanol groups. A method analogous to fluorinated pyridine derivatives (e.g., ) involves:

- Step 1 : Alkylation of piperidin-3-yl-methanol with 2-(chloromethyl)pyridine under basic conditions.

- Step 2 : Purification via column chromatography or recrystallization. Reaction conditions (solvent, temperature, catalysts) should be optimized using NMR and mass spectrometry (MS) for intermediate validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the piperidine and pyridine rings.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.

- X-ray Crystallography : For definitive structural elucidation, leveraging software like SHELXL for refinement .

- HPLC : Purity assessment using reverse-phase columns .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor in:

- Drug Discovery : As a scaffold for designing CNS-targeting molecules due to its piperidine-pyridine motif, which mimics bioactive alkaloids.

- Enzyme Inhibition Studies : Potential modulation of cytochrome P450 enzymes or neurotransmitter receptors .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic data refinement for this compound?

Structural ambiguities (e.g., disordered solvent molecules or flexible side chains) require:

- Software Tools : SHELXL for iterative refinement, with restraints applied to bond lengths/angles .

- Validation : Use of R-factor analysis and difference density maps to resolve positional uncertainties.

- High-Resolution Data : Collecting data at synchrotron sources (≤1.0 Å resolution) minimizes errors in electron density interpretation .

Q. What methodologies resolve contradictions in biological activity data across studies?

Discrepancies in bioassay results (e.g., IC variability) necessitate:

- Meta-Analysis : Cross-referencing datasets from multiple assays (e.g., enzyme inhibition vs. cell-based assays).

- Control Standardization : Ensure consistent buffer conditions, cell lines, and compound purity (≥95% by HPLC) .

- Statistical Validation : Multivariate regression to identify confounding variables (e.g., solvent effects) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Advanced approaches include:

- Molecular Docking : Tools like AutoDock Vina to simulate binding to receptors (e.g., serotonin receptors).

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories.

- QM/MM Calculations : Hybrid quantum-mechanical/molecular-mechanical methods to study electronic interactions at active sites .

Q. What strategies mitigate instability of the methanol group during storage or reactions?

- Storage : Under inert atmosphere (N/Ar) at −20°C to prevent oxidation.

- Derivatization : Protecting the hydroxyl group as a silyl ether (e.g., TBS) during synthetic steps.

- Stability Monitoring : Periodic HPLC and H NMR checks for degradation products .

Key Notes

- Structural Analogues : and highlight similar piperidine-pyridine hybrids, providing benchmarks for synthetic and analytical workflows.

- Software Dependencies : PHENIX and Phaser () are critical for macromolecular applications but may require adaptation for small-molecule studies.

- Safety Protocols : While commercial data are excluded, and emphasize lab safety practices relevant to handling amino-alcohol derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.